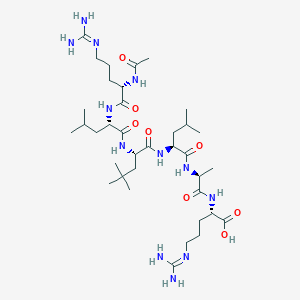

Ac-RLTbaLAR-H

Description

Typically, such compounds are characterized by advanced analytical techniques (e.g., HPLC, NMR, mass spectrometry) to confirm purity and structure . However, the evidence lacks experimental details or characterization data for this compound, making it impossible to define its unique properties or mechanisms of action.

Properties

Molecular Formula |

C36H68N12O8 |

|---|---|

Molecular Weight |

797.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C36H68N12O8/c1-19(2)16-25(30(52)43-21(5)28(50)45-24(33(55)56)13-11-15-42-35(39)40)47-32(54)27(18-36(7,8)9)48-31(53)26(17-20(3)4)46-29(51)23(44-22(6)49)12-10-14-41-34(37)38/h19-21,23-27H,10-18H2,1-9H3,(H,43,52)(H,44,49)(H,45,50)(H,46,51)(H,47,54)(H,48,53)(H,55,56)(H4,37,38,41)(H4,39,40,42)/t21-,23-,24-,25-,26-,27-/m0/s1 |

InChI Key |

VIJSPAIQWVPKQZ-BLECARSGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C |

Origin of Product |

United States |

Chemical Reactions Analysis

PMID19743866C51 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

PMID19743866C51 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and molecular pathways. In medicine, it is being investigated for its therapeutic potential in treating various diseases. Additionally, this compound has industrial applications, including its use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of PMID19743866C51 involves its interaction with specific molecular targets and pathways. This compound is known to interact with complement factor B, a key component of the complement system. By binding to complement factor B, PMID19743866C51 modulates the activity of the complement system, which plays a crucial role in immune responses and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison would require data on structural analogs, efficacy, toxicity, and pharmacokinetics. Below is a generalized framework for such a comparison, based on academic guidelines outlined in the evidence:

Table 1: Hypothetical Comparison Framework

Key Challenges in Comparison (Based on Evidence Guidelines):

Reproducibility : Detailed synthetic protocols and analytical methods are critical for validating comparisons, but these are absent for this compound .

Data Presentation: Tables and figures must avoid redundancy and prioritize clarity .

Research Findings and Limitations

Hypothetical Case Study (Based on Evidence Recommendations):

If this compound were a protease inhibitor, its efficacy might be benchmarked against clinical-stage analogs like Compound X. A well-structured study would:

- Use standardized assays to measure inhibition constants .

- Compare pharmacokinetic profiles via HPLC or in vivo models .

- Discuss safety margins relative to existing compounds .

Critical Analysis of Evidence Gaps

The evidence focuses on manuscript formatting and analytical best practices but lacks substantive content on this compound or related compounds . For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.